molecular formula C4H4N6O2S B3363811 [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide CAS No. 105216-69-1

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide

Cat. No. B3363811
CAS RN: 105216-69-1
M. Wt: 200.18 g/mol
InChI Key: IRPDHFAWUJOWPF-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide” is a compound that belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .


Synthesis Analysis

A series of energetic compounds were derived from [1,2,4]triazolo[1,5-a][1,3,5]triazine and azo-bridged fused backbone by introducing the –NO2, –NHNO2, –ONO2, –N3, and –NH2 explosophoric groups . The influence of explosophoric groups on energetic properties has been explored .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a][1,3,5]triazine system represents a 5-aza analog of purine and therefore is of interest as a scaffold for the design of biologically active compounds . The incorporation of –NO2, –NHNO2, –ONO2, –N3, and –NH2 functional groups modifies the energetic properties of the entire molecule .


Chemical Reactions Analysis

The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .


Physical And Chemical Properties Analysis

All the compounds exhibit positive energy content (34.4–1955.4 kJ/mol) and densities (1.71–1.99 g/cm3) subject to fused triazole and triazine framework and various functional groups . The designed compounds with –NHNO2, –ONO2, and –NO2 functional groups possess high detonation velocities (8.23–9.00 km/s), pressures (30.94–37.68 GPa), Gurney velocities (2.70–2.88 km/s), and power index (109–131%) superior to TNT (6.94 m/s, 22.0 GPa, 2.37 km/s, and 118%) and comparable with RDX (8.60 km/s, 33.92 GPa, 2.93 km/s, and 169%) and HMX (8.90 km/s, 38.39 GPa, 2.97 km/s, and 169%) .

Scientific Research Applications

Insecticidal Agents

Research has shown that certain derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide have potential as insecticidal agents. A study demonstrated the synthesis and characterization of bioactive sulfonamide thiazole derivatives incorporating this compound, which exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Herbicidal Activity

The compound has also been found to possess herbicidal properties. A study detailed the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial Evaluation

Further research into [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide derivatives revealed their antimicrobial potential. A study synthesized several new substituted sulfonamides and sulfinyl compound derivatives, which were screened for antimicrobial activity (Abdel-Motaal & Raslan, 2014).

Anticancer and Antioxidant Agents

Research into the synthesis of novel 1,2,4-triazolo[1,5-a][1,3,5]triazine derivatives also highlighted their potential as anticancer and antioxidant agents. A study on fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines showed promising antiproliferative activity against breast, colon, and lung cancer cell lines, indicating a potential application in cancer therapy (Dolzhenko et al., 2008).

Future Directions

The [1,2,4]triazolo[1,5-a][1,3,5]triazine system is utilized to construct D3–A star-shaped tristriazolotriazine derivatives . This suggests that the [1,2,4]triazolo[1,5-a][1,3,5]triazine system has potential for future research and applications .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2S/c5-13(11,12)4-8-3-7-1-6-2-10(3)9-4/h1-2H,(H2,5,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPDHFAWUJOWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NN2C=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664062
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide

CAS RN

105216-69-1
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
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[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
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[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
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[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
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[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Reactant of Route 6
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide

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